molecular formula C9H8N2O2 B3377979 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione CAS No. 137133-35-8

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

Cat. No. B3377979
CAS RN: 137133-35-8
M. Wt: 176.17 g/mol
InChI Key: MPKOCPLCVPHANZ-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a chemical compound with the CAS Number: 5118-94-5 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .


Molecular Structure Analysis

The InChI code for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) . The InChI key is AZHGGDCFQPMANU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 328-329 degrees Celsius .

Scientific Research Applications

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity, with IC50 values between 0 μM and 100 μM against cancer cells . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines .

Molecular Docking Studies

Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This can be useful in understanding the interaction between the compound and its target, which can aid in the design of more effective drugs.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide insights into the dynamic behavior of the compound in a biological system, which can be useful in drug design and optimization.

Design and Synthesis of Novel Derivatives

The compound has been used as a skeleton for the design and synthesis of novel derivatives . These derivatives have shown promising biological activities, suggesting that the compound could be a valuable starting point for the development of new drugs.

Pharmacophore of Antitumor Drugs

The compound has been considered as the pharmacophore of some antitumor drugs . This means that it is the part of the molecule that is responsible for its biological activity. Understanding the pharmacophore can help in the design of more effective and selective drugs.

Inhibition of Cell Proliferation

The compound has shown the ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that it could have potential as a therapeutic agent for the treatment of cancer.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2-dihydro-1,4-benzodiazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKOCPLCVPHANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Reactant of Route 2
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Reactant of Route 3
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Reactant of Route 4
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Reactant of Route 5
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Reactant of Route 6
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

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